Product packaging for JAK3 Inhibitor VII, AD412(Cat. No.:CAS No. 796041-65-1)

JAK3 Inhibitor VII, AD412

Cat. No.: B2868711
CAS No.: 796041-65-1
M. Wt: 389.88
InChI Key: KTMXBAQZQLHSIQ-UHFFFAOYSA-N
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Description

Overview of the Janus Kinase Family and Their Biological Roles

The Janus kinase (JAK) family consists of four intracellular, non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and Tyrosine kinase 2 (TYK2). wikipedia.orgnih.govnih.gov These enzymes are fundamental in transducing signals from a multitude of cytokines and growth factors, thereby playing a pivotal role in processes such as cell growth, differentiation, and apoptosis. wikipedia.orgfrontiersin.org The signaling cascade, commonly known as the JAK-STAT pathway, is initiated when a cytokine binds to its corresponding receptor on the cell surface. frontiersin.org This binding event brings the associated JAKs into close proximity, allowing them to phosphorylate each other and the receptor itself. wikipedia.orgwikidoc.org These phosphorylated sites then act as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins. wikipedia.orgnih.gov Once docked, the STATs are also phosphorylated by the JAKs, leading to their dimerization and translocation into the nucleus, where they modulate the transcription of specific target genes. wikipedia.orgwikidoc.org

While there is some overlap in their functions, the members of the JAK family have distinct roles. JAK1 is broadly expressed and involved in the signaling of numerous cytokines. wikidoc.org JAK2 is crucial for hematopoiesis, the process of creating new blood cells. wikipedia.org TYK2 is also widely expressed and has been linked to natural killer cell function. wikipedia.orgwikidoc.org

The Significance of JAK3 in Immune System Signaling and Pathogenesis

Unlike the other members of the JAK family which are ubiquitously expressed, JAK3 expression is primarily restricted to hematopoietic cells, particularly lymphocytes such as T cells, B cells, and natural killer (NK) cells. frontiersin.orgtandfonline.combellbrooklabs.com This restricted expression pattern makes JAK3 a key player in immune system development and function. nih.govnih.gov

JAK3 exclusively associates with the common gamma chain (γc), a receptor subunit shared by several interleukins, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. wikipedia.orgtandfonline.com These cytokines are essential for the development, proliferation, and differentiation of lymphocytes. bellbrooklabs.com Consequently, the JAK3 signaling pathway is critical for a robust immune response. medlineplus.gov

The importance of JAK3 is underscored by the consequences of its dysfunction. Genetic mutations that lead to a loss of JAK3 function can result in severe combined immunodeficiency (SCID), a condition characterized by the absence of functional T cells and NK cells, and poorly functioning B cells, leaving individuals highly susceptible to life-threatening infections. nih.govbellbrooklabs.commedlineplus.gov Conversely, uncontrolled or hyperactive JAK3 signaling has been implicated in various autoimmune diseases and certain types of cancer, particularly those of lymphoid origin. nih.govnih.govnih.gov For instance, gain-of-function mutations in JAK3 have been identified in T-cell acute lymphoblastic leukemia (T-ALL) and other immune cell malignancies. nih.gov

Rationale for JAK3 Inhibition as a Therapeutic Research Strategy

Given its pivotal and specific role in the immune system, JAK3 has become an attractive target for therapeutic intervention in a range of diseases. tandfonline.com The rationale for inhibiting JAK3 stems from the desire to modulate the immune response in conditions where it is overactive or pathological, such as autoimmune disorders and organ transplant rejection. wikipedia.orgnih.gov By blocking JAK3 activity, it is possible to interfere with the signaling of key cytokines that drive lymphocyte activation and proliferation, thereby dampening the immune response. wikipedia.org

The restricted expression of JAK3 to the hematopoietic system is a significant advantage. tandfonline.com Targeting JAK3 specifically offers the potential for a more focused immunosuppressive effect with a theoretically better risk-benefit profile compared to broader-acting immunosuppressants or pan-JAK inhibitors that also inhibit other JAK family members like JAK2. wikipedia.orgtandfonline.com Inhibition of JAK2, for example, has been associated with adverse effects related to its role in red blood cell production. wikipedia.org Therefore, developing selective JAK3 inhibitors is a key focus in the quest for more targeted immunomodulatory therapies for conditions like rheumatoid arthritis, psoriasis, and inflammatory bowel disease. tandfonline.comoup.com

Positioning of JAK3 Inhibitor VII, AD412 as a Preclinical Research Compound

JAK3 Inhibitor VII, also known as AD412, is a cell-permeable indole-3-propanamide compound that functions as a selective inhibitor of JAK3 kinase activity. merckmillipore.comscbt.commerckmillipore.com It is important to emphasize that AD412 is a preclinical research compound, meaning it is used in laboratory settings to investigate the biological functions of JAK3. It is not intended for diagnostic or therapeutic use in humans. scbt.com

In preclinical studies, AD412 has demonstrated its utility in elucidating the specific roles of JAK3 signaling. For instance, it has been shown to preferentially inhibit JAK3 over JAK2. merckmillipore.comcolab.ws Research has indicated that AD412 can block the JAK1/3-dependent phosphorylation of downstream signaling molecules like Akt and STAT5a/b in response to IL-2 stimulation. merckmillipore.comresearchgate.net In contrast, it has little effect on the JAK1/2-dependent phosphorylation of STAT1 stimulated by interferon-gamma. merckmillipore.comresearchgate.net This selectivity allows researchers to dissect the specific pathways mediated by JAK3.

Studies have shown that AD412 can inhibit the proliferation of stimulated immune cells in vitro, such as concanavalin (B7782731) A-stimulated murine splenocytes and phytohemagglutinin-stimulated human peripheral blood lymphocytes. merckmillipore.com Furthermore, in in vivo animal models, AD412 has been reported to ameliorate delayed-type hypersensitivity reactions in mice and prolong the survival of heart transplant-recipient rats, highlighting its immunosuppressive properties in a research context. merckmillipore.com These findings underscore the value of AD412 as a tool for investigating the therapeutic potential of selective JAK3 inhibition in various disease models.

Interactive Data Table: In Vitro Activity of this compound

Cell TypeStimulantEffect of AD412IC50Reference
Murine SplenocytesConcanavalin AInhibition of proliferation17 µM merckmillipore.com
Human PBLsPhytohemagglutininInhibition of proliferation25 µM merckmillipore.com
CTL-L2 CellsIL-2Inhibition of proliferation- researchgate.net

Table of Mentioned Compounds

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H20ClN3O B2868711 JAK3 Inhibitor VII, AD412 CAS No. 796041-65-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[1-[(4-chlorophenyl)methyl]indol-3-yl]-N-pyridin-4-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O/c24-19-8-5-17(6-9-19)15-27-16-18(21-3-1-2-4-22(21)27)7-10-23(28)26-20-11-13-25-14-12-20/h1-6,8-9,11-14,16H,7,10,15H2,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMXBAQZQLHSIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)CCC(=O)NC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Mechanism of Action of Jak3 Inhibitor Vii, Ad412

Characterization of Direct JAK3 Kinase Inhibition by AD412

AD412's primary mechanism is the direct inhibition of JAK3 kinase activity. This inhibition is characterized by its preferential action against JAK3 over other members of the Janus kinase family, a crucial aspect for its potential as a targeted molecular probe.

Preferential Inhibitory Activity against JAK3 over JAK1 and JAK2

Research has shown that AD412 exhibits a notable selectivity for JAK3. Studies comparing its effects on different JAK isoforms reveal a significantly higher inhibitory activity against JAK3 compared to JAK1 and JAK2. nih.govcolab.ws This preferential inhibition is a key feature, as it suggests a more targeted engagement with the JAK-STAT signaling pathway, which is pivotal in immune cell function. nih.gov The compound's structural properties, including specific hydrogen bonding and hydrophobic contacts, are thought to facilitate this selective interaction with the JAK3 enzyme. scbt.com In contrast to its pronounced effect on JAK3, AD412 has been observed to have minimal impact on the JAK1/2-dependent phosphorylation of STAT1 induced by interferon-gamma. nih.govcolab.ws

In Vitro Kinase Assay Confirmations of JAK3 Selectivity

The selectivity of AD412 for JAK3 has been substantiated through in vitro kinase assays using purified enzymes. nih.govcolab.ws These assays provide direct evidence of the compound's inhibitory potency. At a concentration of 90 µM, AD412 was shown to inhibit JAK3 kinase activity by 81%, while its inhibitory effect on JAK2 was significantly lower at 29%. merckmillipore.comsigmaaldrich.com At a lower concentration of 30 µM, the inhibition of JAK3 was 36%, with no detectable inhibition of JAK2. merckmillipore.comsigmaaldrich.com This data underscores a clear preference for JAK3, with a calculated selectivity ratio of 45-fold for JAK3 over JAK2 at a concentration of 1 µM.

Table 1: In Vitro Inhibitory Activity of AD412 on JAK Kinases

KinaseConcentration (µM)% Inhibition
JAK3 9081%
3036%
JAK2 9029%
300%

Data sourced from references merckmillipore.comsigmaaldrich.com.

Downstream Signaling Pathway Modulation by AD412

By inhibiting JAK3, AD412 effectively modulates several key downstream signaling pathways that are crucial for T-cell activation and proliferation. The compound's influence has been specifically documented on the phosphorylation of Akt, STAT5a/b, and ERK1/2.

Inhibition of JAK1/3-Dependent Phosphorylation of Akt

AD412 has been demonstrated to inhibit the JAK1/3-dependent phosphorylation of Akt (also known as Protein Kinase B). nih.govcolab.wsresearchgate.net Akt is a serine/threonine-specific protein kinase that plays a critical role in cell survival and proliferation. In IL-2-stimulated CTL-L2 cells, AD412 was found to reduce the phosphorylation of Akt at serine 473 by 72%, thereby disrupting this key survival signal.

Inhibition of JAK1/3-Dependent Phosphorylation of STAT5a/b

A crucial consequence of AD412's activity is the inhibition of the phosphorylation of Signal Transducer and Activator of Transcription 5a/b (STAT5a/b). nih.govcolab.wsresearchgate.net STAT proteins are essential for transducing signals from cytokine receptors to the nucleus, where they regulate gene expression. actasdermo.org The phosphorylation of STAT5 at tyrosine residues (Y694 for STAT5a and Y699 for STAT5b) is a critical step for its activation and dimerization. e-century.us AD412 has been shown to inhibit this JAK1/3-dependent phosphorylation by 68% in IL-2-stimulated cells, effectively blocking the downstream transcriptional activities of STAT5.

Inhibition of JAK1/3-Dependent Phosphorylation of ERK1/2

AD412 also interferes with the JAK1/3-dependent phosphorylation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2). nih.govcolab.wsresearchgate.net The ERK pathway is a central signaling cascade involved in the regulation of cell proliferation and differentiation. nih.govnih.gov By inhibiting the phosphorylation of ERK1/2, AD412 further contributes to its anti-proliferative effects on T-cells. researchgate.net

Table 2: Inhibition of Downstream Signaling Molecules by AD412

Downstream TargetPhosphorylation Site% InhibitionCell LineStimulant
Akt Ser47372%CTL-L2IL-2
STAT5a/b Tyr694/69968%CTL-L2IL-2
ERK1/2 --CTL-L2IL-2

Data for Akt and STAT5a/b sourced from reference . Information regarding ERK1/2 inhibition is qualitative from references nih.govcolab.wsresearchgate.net.

Impact of AD412 on Interleukin-2 (B1167480) (IL-2) Mediated Cellular Responses

Interleukin-2 (IL-2) is a cytokine that plays a central role in the proliferation and differentiation of T cells, B cells, and Natural Killer (NK) cells. researchgate.netfrontiersin.org The signaling of IL-2 is dependent on a receptor complex that utilizes both JAK1 and JAK3. nih.gov Specifically, JAK3 associates with the common gamma chain (γc) subunit of the IL-2 receptor. nih.gov

Research has demonstrated that AD412 effectively inhibits the proliferative response of cytotoxic T lymphocyte (CTL-L2) cells to IL-2. researchgate.net This inhibition is a direct consequence of its action on the JAK3-dependent signaling pathways downstream of the IL-2 receptor. researchgate.net Specifically, AD412 has been shown to reduce the IL-2-stimulated phosphorylation of key signaling molecules including Akt, STAT5a/b, and Erk1/2 in CTL-L2 cells. merckmillipore.comresearchgate.net The phosphorylation of STAT5 is a critical step in the IL-2 signaling cascade, and its inhibition by AD412 underscores the compound's mechanism of disrupting IL-2 mediated cellular functions. researchgate.net

Interestingly, while AD412 inhibits the proliferative response to IL-2, it does not inhibit the production of IL-2 by stimulated human T cells. researchgate.net This indicates a targeted effect on the signaling pathway downstream of the IL-2 receptor, rather than on the synthesis of the cytokine itself.

Analysis of AD412 Specificity in Cytokine Receptor Signaling

A key characteristic of AD412 is its preferential inhibition of JAK3 over other members of the Janus kinase family. colab.ws In vitro kinase assays have confirmed that AD412 exhibits greater inhibitory activity against purified JAK3 compared to JAK2. merckmillipore.comresearchgate.net

This selectivity is further highlighted by its differential effects on signaling pathways mediated by different cytokine receptors. While AD412 significantly inhibits the JAK1/3-dependent phosphorylation events stimulated by IL-2, it has minimal effect on the JAK1/2-dependent phosphorylation of STAT1 in response to interferon-gamma (IFN-γ) in U266 cells. merckmillipore.comresearchgate.net This demonstrates that AD412's inhibitory action is not a general effect on all JAK-mediated signaling but is instead specific to pathways that are critically dependent on JAK3.

The specificity of AD412 for JAK3-dependent signaling pathways makes it a valuable tool for studying the specific roles of JAK3 in immune regulation. nih.gov Cytokine receptors often utilize different combinations of JAKs to transduce their signals. nih.gov For instance, receptors for cytokines like IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21 all require JAK3 because they share the common gamma chain. nih.gov By selectively inhibiting JAK3, AD412 can be used to probe the functions of these specific cytokine pathways.

Table 1: Research Findings on AD412 Inhibition

Parameter Finding Cell Line Stimulus Reference
JAK3 Kinase Activity 81% inhibition at 90 µM Purified Enzyme - merckmillipore.com
JAK3 Kinase Activity 36% inhibition at 30 µM Purified Enzyme - merckmillipore.com
JAK2 Kinase Activity 29% inhibition at 90 µM Purified Enzyme - merckmillipore.com
JAK2 Kinase Activity 0% inhibition at 30 µM Purified Enzyme - merckmillipore.com
Akt Phosphorylation Reduced CTL-L2 IL-2 merckmillipore.comresearchgate.net
STAT5a/b Phosphorylation Reduced CTL-L2 IL-2 merckmillipore.comresearchgate.net
Erk1/2 Phosphorylation Reduced CTL-L2 IL-2 merckmillipore.com
STAT1 Phosphorylation Little to no effect U266 IFN-γ merckmillipore.comresearchgate.net
T Cell Proliferation Inhibited Human T Cells CD3/CD28 researchgate.net
IL-2 Production Not inhibited Human T Cells CD3/CD28 researchgate.net
CTL-L2 Proliferation Inhibited CTL-L2 IL-2 researchgate.net

Preclinical Research and Investigational Applications of Jak3 Inhibitor Vii, Ad412

In Vitro Studies of AD412 in Cellular Models

JAK3 Inhibitor VII, also known as AD412, is an indole-3-propanamide compound investigated for its role as a selective inhibitor of Janus kinase 3 (JAK3). merckmillipore.com Its cell-permeable nature allows it to be used in a variety of cellular models to probe the function of JAK3 in signaling pathways, particularly in immunology and oncology research. merckmillipore.com Preclinical in vitro studies have explored its effects on immune cells, pancreatic stellate cells, and endometrial cancer cells.

Effects on Immune Cell Function and Proliferation

AD412 has been identified as an immunosuppressive agent due to its targeted action on JAK3, a kinase predominantly expressed in hematopoietic cells and crucial for immune cell development and function. jci.org Research shows that AD412 inhibits the proliferative response of human T cells stimulated with CD3/CD28, without affecting their production of interleukin 2 (IL-2). colab.ws

Its mechanism involves the selective inhibition of JAK3 kinase activity. In studies using IL-2-stimulated CTL-L2 cells, AD412 was shown to reduce JAK1/3-dependent phosphorylations of key downstream signaling molecules, including Akt, STAT5a/b, and Erk1/2. researchgate.net In contrast, it had minimal effect on the JAK1/2-dependent phosphorylation of STAT1 induced by interferon-gamma (INF-γ) in U266 cells, demonstrating a preferential inhibition of JAK3-mediated pathways. researchgate.net This selectivity allows researchers to dissect the specific contributions of JAK3 signaling in immune responses.

Inhibitory Effects of AD412 on JAK Kinases and Downstream Signaling
TargetCell LineStimulusObserved EffectReference
JAK3 Kinase ActivityN/A (Purified Kinase Assay)N/APreferential inhibition over JAK2 researchgate.net
T-Cell ProliferationHuman T-CellsCD3/CD28Inhibited proliferative response colab.ws
Akt, STAT5a/b, Erk1/2 PhosphorylationCTL-L2IL-2Reduced JAK1/3-dependent phosphorylation researchgate.net
STAT1 PhosphorylationU266INF-γLittle to no effect on JAK1/2-dependent phosphorylation researchgate.net

Research in Pancreatic Stellate Cell Signaling Pathways

Pancreatic stellate cells (PSCs) are key players in the development of pancreatic fibrosis, a condition associated with chronic pancreatitis and pancreatic cancer. nih.gov When activated, PSCs proliferate and produce an excessive extracellular matrix. nih.govjcancer.org Intracellular signaling pathways, including the JAK/STAT pathway, are crucial regulators of PSC activation and function. mdpi.com

Modulation of STAT3 Signaling in Stellate Cells

The Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway, particularly involving STAT3, is implicated in the activation of hepatic and pancreatic stellate cells. bohrium.comnih.gov In the context of pancreatic cancer, factors secreted by pancreatic stellate cells can promote cancer cell proliferation through the activation of the JAK/STAT3 signaling pathway. scispace.com Research using specific inhibitors has been crucial in elucidating this mechanism. AD412, as a JAK inhibitor, has been utilized in studies to block this pathway. scispace.com Inhibition of JAK signaling by compounds like AD412 has been shown to disrupt the subsequent activation of STAT3, indicating that JAK activity is upstream and necessary for STAT3-mediated effects in this cellular context. scispace.comox.ac.uk

Implications for c-Myc Induction

The activation of the JAK/STAT3 pathway in the pancreatic microenvironment has been linked to the induction of the proto-oncogene c-Myc, which is important for the proliferation of pancreatic ductal adenocarcinoma (PDAC) cells. scispace.com The use of AD412 to inhibit JAK signaling demonstrated a subsequent block in this pathway, which is responsible for inducing c-Myc transcription. scispace.com This suggests that the proliferative signals promoted by PSC secretions are dependent, at least in part, on a JAK/STAT3/c-Myc signaling axis. scispace.com

Research in Endometrial Cancer Cell Lines

The interaction between cancer cells and the surrounding tumor microenvironment is critical for cancer progression. In endometrial cancer, cancer-associated fibroblasts (CAFs) have been found to secrete high levels of interleukin-6 (IL-6), a cytokine known to promote cancer cell proliferation. ox.ac.uk This pro-tumorigenic effect is mediated through paracrine signaling, as the IL-6 receptors are expressed on the endometrial cancer cells but not the CAFs. ox.ac.uk

Impact on Cancer Cell Viability

The binding of IL-6 to its receptors on endometrial cancer cells activates the JAK/STAT3 pathway. ox.ac.uk In vitro studies have utilized AD412 to specifically inhibit JAK activity in this context. Treatment with AD412 was shown to significantly abrogate the proliferation of endometrial cancer cells that was induced by CAF-conditioned media. ox.ac.ukscispace.com This finding highlights the critical role of the JAK/STAT3 pathway in mediating the growth-promoting effects of IL-6 secreted by CAFs. ox.ac.uk

Further investigation revealed that a key target of the activated STAT3 is the transcription factor c-Myc. ox.ac.uk Exposure to CAF-conditioned medium led to a dramatic increase in c-Myc expression at both the mRNA and protein levels in endometrial cancer cells. ox.ac.uk The viability of these cancer cells was found to be dependent on c-Myc expression. The use of AD412 to block the JAK/STAT3 pathway effectively prevents this c-Myc induction and, consequently, reduces cancer cell proliferation. ox.ac.ukresearchgate.net

Effect of AD412 on Endometrial Cancer (EC) Cell Proliferation
ConditionSignaling Pathway InvestigatedInhibitor UsedEffect on EC Cell ProliferationReference
CAF-Conditioned MediaIL-6/JAK/STAT3AD412 (JAK Inhibitor)Significantly abrogated CAF-mediated proliferation ox.ac.uk
CAF-Conditioned MediaIL-6/JAK/STAT3STATTIC (STAT3 Inhibitor)Significantly abrogated CAF-mediated proliferation ox.ac.uk
Regulation of Phosphorylated JAK3 and STAT3 Expression

JAK3 Inhibitor VII, AD412, demonstrates a regulatory role in signal transduction pathways by selectively inhibiting the phosphorylation of key signaling proteins. The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors. aopwiki.orgnih.gov The activation of this pathway involves the phosphorylation of JAKs, which in turn phosphorylate STAT proteins. nih.gov These phosphorylated STATs then dimerize, translocate to the nucleus, and regulate gene transcription. aopwiki.orgnih.gov

In the context of endometrial cancer (EC) research, the signaling between cancer-associated fibroblasts (CAFs) and cancer cells has been shown to activate the JAK/STAT pathway. nih.gove-century.us Conditioned media from CAFs, which contains secreted factors like Interleukin-6 (IL-6), led to an approximate two-fold increase in the protein levels of both phosphorylated JAK3 (phospho-JAK3) and phosphorylated STAT3 (phospho-STAT3) in ECC-1 endometrial cancer cells. nih.gove-century.us Treatment with this compound, was shown to abrogate this activation. nih.gov

Further studies have highlighted the selectivity of AD412. It has been shown to reduce the JAK1/3-dependent phosphorylation of other signaling molecules such as Akt, STAT5a/b, and Erk1/2 in IL-2-stimulated cells. merckmillipore.comresearchgate.net In contrast, it exerted minimal effect on the JAK1/2-dependent phosphorylation of STAT1 in interferon-gamma (INF-γ)-stimulated U266 cultures, suggesting a preferential inhibition of JAK3-mediated signaling pathways. merckmillipore.comresearchgate.net This selectivity was further supported by in vitro kinase assays using purified JAK2 and JAK3 kinases. researchgate.net

Table 1: Effect of AD412 on Phospho-JAK3 and Phospho-STAT3 Expression in ECC-1 Cells

ConditionPhospho-JAK3 LevelPhospho-STAT3 LevelReference
Control (No Treatment)BasalBasal nih.gove-century.us
CAF-Conditioned Media~2-fold increase vs. Control~2-fold increase vs. Control nih.gove-century.us
CAF-Conditioned Media + AD412Activation abrogatedActivation abrogated nih.gove-century.us
Role in CAFs-Mediated Cellular Processes

Cancer-associated fibroblasts (CAFs) are a major component of the tumor microenvironment (TME) and play a pivotal role in cancer progression by secreting various factors, including cytokines and chemokines. nih.govnih.govmdpi.com One of the key cytokines secreted by CAFs in the context of endometrial cancer is IL-6. nih.govplos.org This secreted IL-6 acts in a paracrine manner, signaling to adjacent cancer cells. nih.gove-century.us

Research has demonstrated that conditioned media from CAFs can induce the proliferation of endometrial cancer cells. nih.gove-century.usplos.org This proliferative effect is directly linked to the activation of the IL-6/JAK/STAT3 signaling pathway within the cancer cells. nih.gove-century.us The binding of IL-6 to its receptor on the cancer cells triggers the phosphorylation and activation of JAK3 and its downstream target, STAT3. nih.gov

The functional consequence of this pathway activation is a significant increase in cancer cell proliferation. The essential role of the JAK/STAT3 pathway in this process was confirmed using specific inhibitors. nih.govspandidos-publications.com Treatment of endometrial cancer cells with this compound, in the presence of CAF-conditioned media, significantly counteracted the proliferative effect mediated by the CAFs. nih.gove-century.usspandidos-publications.comresearchgate.net This inhibition of cell proliferation underscores the importance of the JAK3 signaling axis in mediating the pro-tumorigenic effects of CAFs. nih.gove-century.us

Table 2: Effect of AD412 on CAF-Mediated Endometrial Cancer Cell Proliferation

Treatment ConditionEffect on ECC-1 Cell ProliferationUnderlying MechanismReference
CAF-Conditioned MediaSignificantly increasedActivation of JAK3/STAT3 pathway by CAF-secreted IL-6 nih.gove-century.usplos.org
CAF-Conditioned Media + AD412Proliferation significantly down-regulatedInhibition of JAK3 phosphorylation, blocking the proliferative signal nih.gove-century.usspandidos-publications.comresearchgate.net

In Vivo Research Models Utilizing this compound

The preclinical efficacy of this compound, has been evaluated in various in vivo models. These studies have demonstrated its potential as an immunosuppressant. In a murine model, AD412 was found to be effective in ameliorating a delayed-type hypersensitivity reaction. merckmillipore.com Furthermore, its immunosuppressive capabilities were tested in a rat model of organ transplantation. In heart transplant-recipient rats, oral administration of AD412 resulted in a greater than three-fold prolongation of allograft survival, highlighting its potent effects in an in vivo setting. merckmillipore.com

Table 3: Summary of In Vivo Efficacy of this compound

Animal ModelDisease/ConditionObserved Efficacy of AD412Reference
MouseDelayed-Type HypersensitivityAmeliorated reaction merckmillipore.com
RatHeart Allograft Rejection>3-fold prolongation of graft survival merckmillipore.com

Development and Characterization of Relevant Animal Models for JAK3 Inhibition Research

A variety of animal models have been instrumental in characterizing the in vivo effects of JAK3 inhibitors. These models are designed to represent human diseases where the JAK/STAT pathway, particularly through JAK3, is implicated.

Allograft Rejection Models : To test immunosuppressive potential, rodent and non-human primate models of organ transplantation are widely used. These include murine and rat heterotopic heart transplant models, as well as cynomolgus monkey kidney transplant models. researchgate.netaai.orgnih.govbiospace.com Orthotopic trachea transplantation models in mice have also been utilized. researchgate.net These models allow for the assessment of graft survival and immune cell infiltration following treatment with JAK3 inhibitors. researchgate.netaai.org

Autoimmune and Inflammatory Disease Models : The role of JAK3 in inflammation and autoimmunity has been explored in several models. A monoarthritic rat model, induced by carrageenan/kaolin, is used to study acute inflammation and the anti-inflammatory effects of JAK inhibitors. nih.gov For autoimmune skin conditions, the C3H/HeJ mouse model of alopecia areata has been effective in demonstrating the therapeutic potential of JAK3 inhibition in reversing hair loss. nih.gov Additionally, the SKG mouse model is used for investigating psoriatic arthritis. clinexprheumatol.org

Infectious Disease Models : The impact of JAK3 inhibition on the immune response to pathogens has been studied in rhesus macaque models of Simian Immunodeficiency Virus (SIV) infection. plos.org These studies help to define the role of specific immune cells, such as NK cells, that are affected by JAK3 inhibition during viral infection. plos.org

Periodontal Disease Models : Experimental models of periodontitis in rats have been used to show that JAK inhibition can suppress the inflammatory process and associated alveolar bone resorption. researchgate.net

Table 4: Examples of Animal Models Employed in JAK3 Inhibition Research

Research AreaAnimal ModelPurposeReference
Allograft RejectionMurine/Rat Heart TransplantEvaluate immunosuppressive potency and graft survival researchgate.netaai.orgnih.gov
Allograft RejectionCynomolgus Monkey Kidney TransplantAssess efficacy in a non-human primate model researchgate.net
InflammationMonoarthritic RatInvestigate anti-inflammatory effects nih.gov
AutoimmunityC3H/HeJ Mouse (Alopecia Areata)Test efficacy in reversing autoimmune disease nih.gov
AutoimmunitySKG Mouse (Psoriatic Arthritis)Study effects on arthritis symptoms clinexprheumatol.org
Infectious DiseaseRhesus Macaque (SIV)Define the role of JAK3-dependent immune cells in infection plos.org
Inflammatory Bone LossRat Periodontitis ModelAssess suppression of inflammation and bone resorption researchgate.net

Studies on Immunosuppressive Potency in Allograft Models (General JAK3 Inhibitors)

Studies across various preclinical allograft models have consistently demonstrated the potent immunosuppressive effects of JAK3 inhibitors, leading to prolonged allograft survival.

The JAK3 inhibitor CP-690,550 (Tofacitinib) has been extensively studied. In a murine heterotopic heart transplantation model, CP-690,550 resulted in a dose-dependent increase in the survival of the transplanted hearts. nih.gov Its efficacy was also confirmed in a more complex, non-human primate model, where it significantly prolonged the survival of kidney allografts in cynomolgus monkeys. researchgate.net

Another inhibitor, AG-490, was shown to significantly extend allograft survival in a rat heart transplant model. aai.org A notable finding from this study was the synergistic effect observed when AG-490 was used in combination with the calcineurin inhibitor, Cyclosporin A, suggesting potential for combination therapies. aai.org

The specific compound this compound, has also shown significant efficacy. In a rat model of heart transplantation, AD412 treatment led to a more than three-fold increase in the survival time of the allograft compared to untreated controls. merckmillipore.com These collective findings from various animal models establish that targeting JAK3 is an effective strategy for suppressing the allogeneic immune response responsible for organ transplant rejection. researchgate.netresearchgate.net

Table 5: Immunosuppressive Potency of Select JAK3 Inhibitors in Allograft Models

JAK3 InhibitorAnimal ModelAllograft TypeKey FindingReference
CP-690,550 (Tofacitinib)MouseHeartDose-dependent increase in graft survival nih.govresearchgate.net
CP-690,550 (Tofacitinib)Cynomolgus MonkeyKidneySignificantly prolonged graft survival researchgate.net
AG-490RatHeartSignificantly prolonged allograft survival; synergistic with Cyclosporin A aai.org
This compoundRatHeart>3-fold prolongation of graft survival merckmillipore.com

Exploratory Research in Disease Pathogenesis Models

Beyond allograft rejection, JAK3 inhibitors have been investigated in a range of disease models, revealing the pathway's involvement in diverse pathologies.

In a murine model of delayed-type hypersensitivity, this compound, was shown to be efficacious in reducing the inflammatory reaction, demonstrating its anti-inflammatory properties in vivo. merckmillipore.com

The role of JAK3 in autoimmunity has been a significant area of research. In the C3H/HeJ mouse model for alopecia areata, a disease driven by T-cells, selective JAK3 inhibitors were able to robustly induce hair regrowth and reduce the associated inflammation. nih.gov In models of arthritis, such as the rat adjuvant-induced arthritis model and monoarthritic rat models, JAK3 inhibitors have been shown to suppress inflammation and reduce disease severity. nih.govijdvl.com

The JAK/STAT pathway is also implicated in the host response to viral infections. The use of a JAK3 inhibitor in a rhesus macaque model of SIV infection led to a marked depletion of NK cells, allowing researchers to study the specific role of this cell lineage during the acute phase of infection. plos.org

In a rat model of periodontitis, treatment with a JAK3 inhibitor resulted in the suppression of the inflammatory process and a reduction in the associated alveolar bone resorption, indicating a potential therapeutic application for inflammatory bone loss diseases. researchgate.net

Structure Activity Relationship Sar Studies for Jak3 Inhibitors and Implications for Ad412

Methodologies for Structure-Activity Relationship Analysis in Kinase Inhibitors

The analysis of SAR for kinase inhibitors, including those targeting JAK3, employs a combination of experimental and computational techniques to elucidate how chemical structure relates to biological activity. numberanalytics.com These methodologies are crucial for optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic properties. numberanalytics.com

Experimental Approaches: Biochemical and cellular assays form the foundation of SAR studies. Biochemical assays using purified enzymes measure the direct inhibitory effect of a compound, typically reported as the half-maximal inhibitory concentration (IC50). nih.gov Cellular assays, on the other hand, assess the inhibitor's activity in a more biologically relevant context, such as measuring the inhibition of cytokine-induced phosphorylation of STAT proteins in cell lines. nih.govnih.gov For instance, the potency of JAK3 inhibitors is often evaluated in IL-2-stimulated T-cell proliferation assays. nih.gov

Computational Approaches: Computer-Aided Drug Design (CADD) has become indispensable in accelerating the drug discovery process. tandfonline.com Key in silico methods include:

Quantitative Structure-Activity Relationship (QSAR): This method establishes a mathematical correlation between the chemical properties of a series of compounds and their biological activities. researchgate.net

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding interactions. frontiersin.org

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. tandfonline.com

Molecular Dynamics (MD) Simulations: These simulations provide a detailed view of the dynamic interactions between a ligand and its target protein over time, helping to assess the stability of the complex. mdpi.com

Identification of Key Structural Determinants for JAK3 Inhibitory Potency

The development of potent and selective JAK3 inhibitors is challenging due to the high degree of conservation in the ATP-binding site among the JAK family members (JAK1, JAK2, TYK2, and JAK3). nih.govacs.org However, subtle differences have been exploited to achieve selectivity.

A primary strategy for designing JAK3 inhibitors is to target the ATP-binding site in the kinase domain (JH1). nih.govfrontiersin.org Many inhibitors are designed as ATP-competitive molecules. A common structural motif found in many selective JAK3 inhibitors is a pyrrolopyrimidine scaffold , which mimics the purine (B94841) ring of ATP and forms crucial hydrogen bonds with the hinge region of the kinase. wikipedia.org Another scaffold that mimics this is the 1H-pyrrolo[2,3-b]pyridine system. wikipedia.org

A unique feature of the JAK3 ATP-binding site is the presence of a cysteine residue at position 909 (Cys909) . nih.govacs.org This residue is not present in the other JAK family members, making it an ideal target for designing selective covalent inhibitors. nih.govacs.org These inhibitors typically contain an electrophilic warhead, such as an acrylamide (B121943) group, that forms an irreversible covalent bond with the thiol group of Cys909. frontiersin.org

For the compound AD412 (N-(Pyridin-4-yl)-3-[1-(4-chlorobenzyl)indol-3-yl]-propanamide) , while it is not a covalent inhibitor, its structure contains key features that can be analyzed in the context of non-covalent SAR. The indole (B1671886) ring can act as a hinge-binding motif. The propanamide linker and the N-(pyridin-4-yl) group likely occupy other pockets within the ATP-binding site, contributing to its binding affinity and selectivity. The 4-chlorobenzyl group attached to the indole nitrogen likely extends into a more solvent-exposed region, where modifications could influence potency and physicochemical properties. Research has shown that AD412 selectively inhibits JAK3 kinase activity. scbt.commerckmillipore.comcolab.ws

Quantitative Structure-Activity Relationship (QSAR) Modeling Applied to JAK3 Inhibitors

QSAR modeling is a powerful computational tool used to quantify the relationship between the physicochemical properties of compounds and their biological activity. researchgate.netfrontiersin.org In the context of JAK3 inhibitors, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been instrumental. frontiersin.orgresearchgate.net

These models are built using a training set of compounds with known inhibitory activities (pIC50 values). frontiersin.org The models then generate contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. researchgate.net This information provides a roadmap for designing new, more potent inhibitors. frontiersin.org

For example, a QSAR study on a series of pyrimidine-based JAK3 inhibitors revealed key insights into their SAR. researchgate.net The statistical robustness of these models is validated using various internal and external validation techniques. frontiersin.org Methodologies like Multiple Linear Regression (MLR) and Artificial Neural Network (ANN) are often employed to develop predictive QSAR models. tandfonline.comfrontiersin.org

While a specific QSAR model for the chemical class of AD412 is not publicly available, the principles of QSAR could be applied to a series of its analogs to understand the structural requirements for optimal JAK3 inhibition. By systematically modifying the indole, chlorobenzyl, and pyridyl moieties of AD412 and measuring the corresponding changes in inhibitory activity, a predictive QSAR model could be developed to guide further optimization.

Computational Chemistry and Molecular Modeling Approaches in SAR Elucidation

Computational chemistry and molecular modeling are integral to modern drug discovery, providing detailed insights into ligand-receptor interactions at an atomic level. nih.gov These approaches are widely used to elucidate the SAR of JAK3 inhibitors. frontiersin.orgmdpi.com

Molecular Docking studies can predict the binding mode of AD412 within the JAK3 ATP-binding site. This would reveal the specific amino acid residues it interacts with, such as hydrogen bonds with the hinge region and other hydrophobic or polar interactions.

Pharmacophore modeling can be used to define the essential chemical features of AD412 required for its inhibitory activity. A pharmacophore model for AD412 would likely include features such as a hydrogen bond acceptor (the pyridine (B92270) nitrogen), a hydrogen bond donor (the amide N-H), an aromatic ring (the indole), and a hydrophobic feature (the chlorobenzyl group). tandfonline.com

Molecular Dynamics (MD) simulations can be performed on the docked complex of AD412 and JAK3 to assess the stability of the interaction over time. mdpi.com These simulations can reveal conformational changes in the protein and ligand upon binding and provide a more accurate estimation of binding free energy through methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). tandfonline.commdpi.com

These computational approaches, when integrated, provide a powerful platform for understanding the SAR of existing inhibitors like AD412 and for the rational design of novel, more effective JAK3 inhibitors. tandfonline.comresearchgate.net

Biochemical Characterization Methodologies Applied to Jak3 Inhibitor Vii, Ad412 Research

Enzyme Kinetics and Inhibition Mechanism Studies of AD412

JAK3 Inhibitor VII, AD412, is a cell-permeable indole-3-propanamide that has demonstrated a preferential inhibition of JAK3's kinase activity. merckmillipore.comcolab.ws Studies have shown that AD412 selectively inhibits JAK3 over JAK2. merckmillipore.com This selectivity is crucial as different JAK family members (JAK1, JAK2, JAK3, and TYK2) have distinct roles in cellular signaling. frontiersin.orgnih.gov The inhibitory action of AD412 on JAK3 leads to a reduction in the phosphorylation of downstream signaling molecules such as Akt, STAT5a/b, and Erk1/2 in response to interleukin-2 (B1167480) (IL-2). merckmillipore.com This indicates that AD412 interferes with the catalytic activity of the JAK3 enzyme, thereby blocking the signal transduction cascade. The mechanism appears to be allosteric, where the inhibitor binds to a site other than the active site, altering the enzyme's conformation and impacting its catalytic efficiency and substrate accessibility. scbt.com

The development of selective JAK3 inhibitors is a key strategy in drug discovery, aiming to target the catalytic ATP-binding site of the kinase domain (JH1). nih.gov The unique structural features of AD412, including specific hydrogen bonding and hydrophobic interactions, enhance its affinity and selective engagement with JAK3. scbt.com

Ligand Binding Assays and Target Engagement Analysis

Ligand binding assays are fundamental in determining how a molecule like AD412 interacts with its target, in this case, the JAK3 protein. oncodesign-services.comswordbio.comcontractlaboratory.com These assays measure the binding affinity and kinetics of the interaction between the inhibitor and the enzyme. swordbio.com For AD412, such assays would confirm direct binding to JAK3 and provide quantitative data on the strength of this interaction.

Target engagement analysis further validates that the inhibitor interacts with its intended target within a cellular context. Techniques such as cell-based washout experiments and liquid chromatography-mass spectrometry (LC-MS/MS) can be used to evaluate the binding of an inhibitor to its target protein. nih.gov While specific data for AD412 using these methods is not detailed in the provided results, the observed selective inhibition of JAK3-dependent signaling pathways in cells strongly suggests effective target engagement. merckmillipore.com The selective interaction of AD412 with JAK3 is marked by specific hydrogen bonds and hydrophobic contacts, which enhance its affinity and facilitate targeted engagement. scbt.com

Assessment of Inhibitor Specificity and Potency via High-Throughput Screening

High-throughput screening (HTS) is a critical methodology for assessing the specificity and potency of kinase inhibitors like AD412. nih.gov HTS allows for the rapid testing of a compound against a large panel of kinases to determine its selectivity profile. nih.gov For JAK3 inhibitors, it is particularly important to screen against other JAK family members due to the high degree of homology in their ATP-binding sites. nih.govresearchgate.net

Research has demonstrated the selectivity of AD412 for JAK3 over JAK2. merckmillipore.com In vitro kinase assays showed that at a concentration of 90 µM, AD412 inhibited JAK3 activity by 81% while only inhibiting JAK2 by 29%. At 30 µM, the inhibition was 36% for JAK3 and 0% for JAK2. merckmillipore.com This data highlights the preferential, though not entirely exclusive, inhibition of JAK3 by AD412 at higher concentrations. The development of highly selective JAK3 inhibitors remains a significant challenge due to the structural similarities among JAK kinases. nih.gov

KinaseInhibition at 90 µMInhibition at 30 µM
JAK3 81%36%
JAK2 29%0%

Table 1: Inhibition of JAK Kinase Activity by AD412. merckmillipore.com

Protein Expression and Purification Strategies for Kinase Assays

To perform in vitro kinase assays and other biochemical characterizations, a supply of pure and active kinase protein is essential. merckmillipore.compromega.com For JAK3 research, the protein is often produced using recombinant DNA technology. A common method involves expressing the human JAK3 kinase domain (or a specific fragment) in a host system, such as baculovirus-infected insect cells (e.g., Spodoptera frugiperda Sf9 or Sf21 cells) or E. coli. frontiersin.orgmerckmillipore.compromega.comthermofisher.com

The recombinant protein is typically engineered with a tag, such as a polyhistidine-tag (His6-tag) or a glutathione (B108866) S-transferase (GST) tag, at the N- or C-terminus. frontiersin.orgmerckmillipore.compromega.com This tag facilitates purification from the cell lysate using affinity chromatography, for instance, with Ni2+/NTA-agarose for His-tagged proteins. frontiersin.orgmerckmillipore.com Further purification steps, such as size-exclusion chromatography, may be employed to obtain a highly pure and active enzyme preparation suitable for kinase assays. frontiersin.org For example, active, N-terminal His6-tagged recombinant human JAK3 (amino acids 781-end) expressed in Sf21 cells is commercially available for use in kinase assays. merckmillipore.com

Drug Discovery and Preclinical Development Research Paradigms for Jak3 Inhibitors

Early-Stage Compound Screening and Lead Identification Strategies

The discovery of novel therapeutic agents often begins with the screening of large libraries of chemical compounds to identify initial "hits" that exhibit a desired biological activity. For JAK3 inhibitors, high-throughput screening (HTS) has been a common strategy to find molecules with the potential for selective inhibition. acs.org The identification of the indole-3-propanamide scaffold, from which AD412 is derived, emerged from such early-stage exploratory efforts.

Initial research focused on synthesizing and evaluating a series of N-pyridinyl(methyl)-indol-3-ylpropanamide compounds for their immunosuppressive potential. researchgate.netnih.gov In a study published in 2007 in the European Journal of Medicinal Chemistry, thirteen such compounds were synthesized and tested in vitro for their ability to inhibit murine T-cell proliferation. nih.gov Among these, three compounds demonstrated noteworthy inhibitory activity, establishing the indole-3-propanamide core as a promising starting point for the development of new immunosuppressive agents. nih.govresearchgate.net This initial screen and subsequent characterization identified 3-[1-(4-chlorobenzyl)indol-3-yl]-N-(pyridin-4-yl)propanamide, later designated AD412, as a compound of interest due to its potential as an immunosuppressive agent that inhibits the proliferative response to Interleukin-2 (B1167480) (IL-2). researchgate.net

Optimization of JAK3 Inhibitors for Preclinical Development

Following the identification of a lead compound, the subsequent phase of drug discovery involves medicinal chemistry efforts to optimize its properties. This process aims to enhance potency, improve selectivity, and ensure favorable pharmacokinetic characteristics. For the indole-3-propanamide series, including AD412, pharmacomodulation was performed on both the indole (B1671886) and the amidic nitrogens. researchgate.net This involved the incorporation of various substituents that had been associated with higher potency in related chemical series. researchgate.net

The structure-activity relationship (SAR) studies of these analogs revealed critical insights. For instance, the synthesis and evaluation of N-aryl-3-(indol-3-yl)propanamides highlighted that specific substitutions could significantly impact immunosuppressive activity. researchgate.net One of the key challenges in developing JAK3 inhibitors is achieving selectivity over other highly homologous JAK family members, particularly JAK2, to avoid potential side effects like anemia. acs.org AD412, a cell-permeable indole-3-propanamide, was shown to selectively inhibit the kinase activity of JAK3 over JAK2. mdpi.com This preferential inhibition was a key optimization outcome, suggesting that the indole-3-propanamide scaffold could be fine-tuned to achieve the desired selectivity profile for a promising preclinical candidate. researchgate.net

Role of Preclinical In Vitro and In Vivo Studies in Drug Candidate Progression

Preclinical studies are fundamental to progressing a drug candidate toward potential clinical trials, providing essential data on a compound's mechanism of action, efficacy, and safety in non-human models. americanpharmaceuticalreview.com For AD412, a series of in vitro and in vivo studies were conducted to characterize its immunosuppressive effects.

In Vitro Activity

In vitro assays are crucial for elucidating the molecular mechanism of a compound. Studies on AD412 demonstrated that it inhibited the proliferative response of human T-cells stimulated with anti-CD3/CD28 antibodies, without affecting their production of IL-2. researchgate.netnih.gov This finding was significant as it suggested a targeted effect on the signaling pathway downstream of the IL-2 receptor.

Further investigation revealed that AD412 inhibited the JAK1/3-dependent phosphorylation of key signaling proteins such as Akt, STAT5a/b, and Erk1/2 in IL-2-stimulated cells. researchgate.netnih.gov In contrast, it had minimal effect on the JAK1/2-dependent phosphorylation of STAT1 in response to interferon-gamma. researchgate.netnih.gov This provided strong evidence for its preferential inhibition of JAK3-mediated signaling pathways.

The inhibitory activity of AD412 was quantified in various cell-based assays, as detailed in the table below.

AssayCell TypeStimulantEndpointIC50 / % Inhibition
Murine Splenocyte ProliferationMurine SplenocytesConcanavalin (B7782731) AProliferationIC50 = 17 µM
Human PBL ProliferationHuman Peripheral Blood LymphocytesPhytohemagglutininProliferationIC50 = 25 µM
JAK3 Kinase ActivityPurified EnzymeN/AKinase Activity81% inhibition at 90 µM
JAK2 Kinase ActivityPurified EnzymeN/AKinase Activity29% inhibition at 90 µM

Data sourced from publicly available information. mdpi.com

In Vivo Efficacy

The immunosuppressive activity of AD412 was further evaluated in animal models, which are critical for assessing a compound's potential therapeutic effect in a living organism.

In a murine model of delayed-type hypersensitivity (DTH), a T-cell-mediated inflammatory response, oral administration of AD412 demonstrated significant efficacy. nih.govresearchgate.net This model is widely used to evaluate the in vivo effects of compounds on cellular immune responses. hookelabs.comresearchgate.net

Furthermore, in a more complex preclinical model of organ transplantation, AD412 showed promising results. In a rat heart allograft model, where a donor heart is transplanted into a recipient rat, oral administration of AD412 significantly prolonged the survival of the transplanted heart. researchgate.netresearchgate.netnih.gov This is a crucial finding, as it suggests the potential of AD412 to prevent organ rejection, a major challenge in transplantation medicine. nih.gov

The table below summarizes the key findings from the in vivo studies of AD412.

Animal ModelSpeciesEndpointResult
Delayed-Type HypersensitivityMouseAmelioration of reaction~78% improvement
Heart Allograft SurvivalRatGraft survival time>3-fold prolongation

Data sourced from publicly available information. researchgate.netmdpi.com

Future Directions in JAK3 Inhibitor Research and Development

The development of JAK3 inhibitors continues to be an active area of research, with a focus on improving selectivity and exploring new therapeutic applications. While the clinical development of many first-generation JAK inhibitors has been successful, the pursuit of even more targeted therapies remains a key objective. bmj.com

One major direction is the development of covalent inhibitors that can form a permanent bond with a specific amino acid in the target kinase. nih.gov For JAK3, a unique cysteine residue (Cys909) in its ATP-binding site, which is not present in other JAK family members, provides an opportunity for designing highly selective covalent inhibitors. nih.gov This strategy has the potential to yield compounds with enhanced potency and a longer duration of action.

Another avenue of research is the exploration of allosteric inhibitors. tandfonline.com Unlike traditional inhibitors that compete with ATP for binding, allosteric inhibitors bind to a different site on the enzyme, inducing a conformational change that inactivates it. This can offer a higher degree of selectivity.

For compounds like AD412 with a non-covalent, ATP-competitive mechanism, future research could focus on further refining the indole-3-propanamide scaffold to enhance its interaction with the JAK3 active site, potentially leading to next-generation inhibitors with improved potency and selectivity. acs.org The promising preclinical data for AD412 suggests that this chemical class is a valuable starting point for the development of new immunosuppressive agents for transplantation and autoimmune diseases. researchgate.netresearchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.